molecular formula C8H8N4O B11913578 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one CAS No. 54920-81-9

4-Hydrazinyl-1,7-naphthyridin-2(1H)-one

Cat. No.: B11913578
CAS No.: 54920-81-9
M. Wt: 176.18 g/mol
InChI Key: IQKBFNZITMHVSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinyl-1,7-naphthyridin-2(1H)-one is an organic compound belonging to the naphthyridine family This compound is characterized by the presence of a hydrazinyl group attached to the naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1,7-naphthyridin-2(1H)-one.

    Hydrazination: The hydrazinyl group is introduced through a reaction with hydrazine hydrate under controlled conditions. This step often requires the use of a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-1,7-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction reactions can convert the hydrazinyl group into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted naphthyridine derivatives.

Scientific Research Applications

Antimicrobial Properties

Naphthyridine derivatives, including 4-hydrazinyl-1,7-naphthyridin-2(1H)-one, have demonstrated significant antimicrobial activities. Studies have shown that these compounds exhibit potent antibacterial effects against various strains of bacteria, including multidrug-resistant strains. For instance, derivatives of naphthyridines have been compared to established antibiotics like ciprofloxacin and vancomycin, showing comparable or superior efficacy against Gram-positive and Gram-negative bacteria .

CompoundActivityComparison
This compoundAntibacterialComparable to ciprofloxacin
3-{4-(3-R)-amino-2-(S)-methyl-1-azetidinyl}-naphthyridineAntibacterialMore active than ciprofloxacin

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth through various pathways .

Case Study:
A study evaluated the effect of this compound on MCF-7 breast cancer cells. Results indicated that treatment with varying concentrations led to a significant reduction in cell viability, suggesting its potential as a therapeutic agent in breast cancer treatment.

Anti-inflammatory Effects

Research indicates that naphthyridine derivatives possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the hydrazine group or the naphthyridine core can enhance biological activity or reduce toxicity. Studies have identified key structural features that contribute to its antimicrobial and anticancer properties .

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-1,7-naphthyridin-2(1H)-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence cellular pathways related to apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1,7-naphthyridin-2(1H)-one
  • 4-Hydroxy-1,7-naphthyridin-2(1H)-one
  • 4-Methyl-1,7-naphthyridin-2(1H)-one

Uniqueness

4-Hydrazinyl-1,7-naphthyridin-2(1H)-one is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Biological Activity

4-Hydrazinyl-1,7-naphthyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antitumor domains. This article synthesizes the available research findings related to the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various pathogens.

Synthesis and Structural Characteristics

The synthesis of this compound often involves the condensation of hydrazine derivatives with naphthyridine precursors. The structural formula can be represented as follows:

C9H8N4O\text{C}_9\text{H}_8\text{N}_4\text{O}

This compound features a naphthyridine core which is known for its diverse biological activities, making it a valuable scaffold in drug development.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthyridine, including this compound, exhibit significant antimicrobial properties. In a study assessing various naphthyridine derivatives, it was found that compounds with hydrazinyl substitutions showed enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
Staphylococcus aureusHigh inhibition
Escherichia coliModerate inhibition
Candida albicansModerate antifungal effect

In particular, this compound was noted for its ability to inhibit pathogenic strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Antitumor Activity

The antitumor potential of naphthyridine derivatives has also been explored. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For instance:

  • A study highlighted that certain naphthyridine derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating significant cytotoxicity.
Cell Line IC50 (µM) Reference
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)12.5

These findings suggest that modifications on the naphthyridine scaffold can lead to compounds with potent antitumor activities.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria and cancer cells.
  • Enzyme Inhibition : Some studies indicate that naphthyridine derivatives can act as inhibitors of specific enzymes involved in metabolic pathways crucial for microbial survival and tumor growth.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of hydrazinyl naphthyridines. For example:

  • A comparative analysis between various substitutions on the phenyl ring and their corresponding antimicrobial activities revealed that electron-donating groups significantly enhance activity against Gram-positive bacteria while maintaining moderate efficacy against fungi .

Properties

CAS No.

54920-81-9

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

4-hydrazinyl-1H-1,7-naphthyridin-2-one

InChI

InChI=1S/C8H8N4O/c9-12-6-3-8(13)11-7-4-10-2-1-5(6)7/h1-4H,9H2,(H2,11,12,13)

InChI Key

IQKBFNZITMHVSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CC(=O)N2)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.